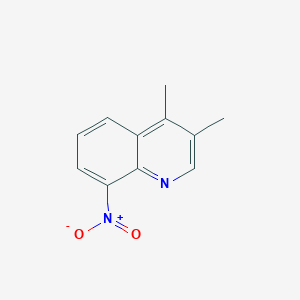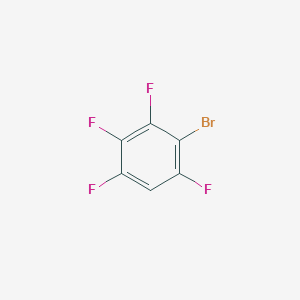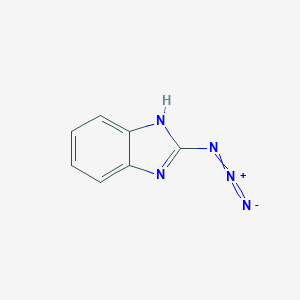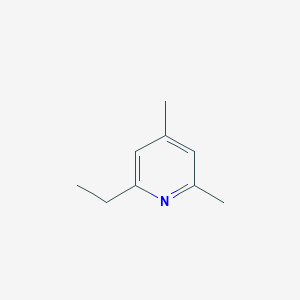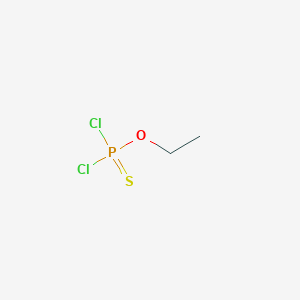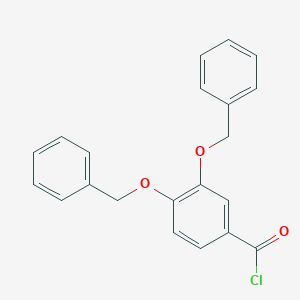
Grindelic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Grindelic acid methyl ester is a naturally occurring compound found in the Grindelia genus of plants. It has gained attention in recent years due to its potential therapeutic properties in the field of medicine.
Scientific Research Applications
Biotransformation and Derivative Formation
Grindelic acid methyl ester is involved in biotransformation processes. For instance, a study by Hoffmann et al. (1992) reported the biotransformation of grindelic acid by Aspergillus niger, resulting in novel dimers and derivatives like methyl-8α-hydroxy-grindelate-7β-O-7′β-ether hydrate (Hoffmann et al., 1992).
Synthesis and Stereochemistry
The stereochemistry of grindelic acid methyl ester is crucial in the synthesis of certain compounds. González-Sierra et al. (1989) explored the stereoselective synthesis of strictanonic acid methyl ester and its C-6 epimer, deriving from grindelic acid (González-Sierra et al., 1989).
Phytotoxic Properties
Grindelic acid methyl ester has been identified for its phytotoxic properties. Research by Rivero-Cruz et al. (2000) isolated methyl grindelate from Xanthocephalum gymnospermoides, which exhibited significant inhibition of radicle growth in certain seedlings (Rivero-Cruz et al., 2000).
Cytotoxic and Antibacterial Activities
The cytotoxic and antibacterial properties of grindelic acid methyl ester are notable. A study by Zhanzhaxina et al. (2021) highlighted grindelic acid's cytotoxic activity against various pathogens, suggesting its potential in pharmaceutical applications (Zhanzhaxina et al., 2021).
Antifungal and Depigmenting Effects
Grindelic acid methyl ester also shows promise in antifungal and depigmenting applications. Mesurado et al. (2017) discovered a new methylated grindelane with significant mycelial growth inhibition against certain fungi, highlighting its potential in antifungal treatments (Mesurado et al., 2017).
Diterpene Metabolism
Grindelic acid methyl ester plays a role in diterpene metabolism in non-model species. Zerbe et al. (2015) explored this aspect in Grindelia robusta, identifying the compound's role in the biosynthesis of grindelane diterpenoids (Zerbe et al., 2015).
properties
CAS RN |
1438-58-0 |
|---|---|
Product Name |
Grindelic acid methyl ester |
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
methyl 2-[(2'S,4aS,8R,8aS)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetate |
InChI |
InChI=1S/C21H34O3/c1-15-8-9-16-18(2,3)10-7-11-20(16,5)21(15)13-12-19(4,24-21)14-17(22)23-6/h8,16H,7,9-14H2,1-6H3/t16-,19-,20-,21+/m0/s1 |
InChI Key |
TWPKVIVCLJTFPY-LRGNLBRXSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@]([C@@]13CC[C@@](O3)(C)CC(=O)OC)(CCCC2(C)C)C |
SMILES |
CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)OC)C)(C)C |
Canonical SMILES |
CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)OC)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



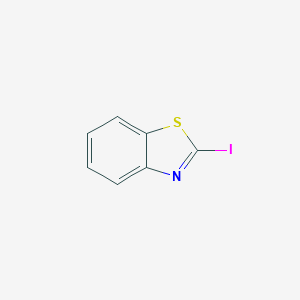

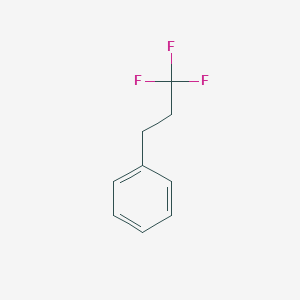


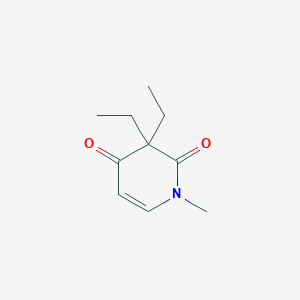
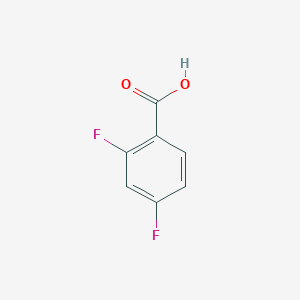
![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)
